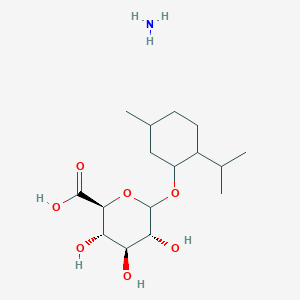

Mentholglucuronic acid ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of mentholglucuronic acid ammonium salt involves the reaction of menthol with glucuronic acid, followed by the addition of ammonium hydroxide to form the ammonium salt. The synthetic route typically involves:

Menthol and Glucuronic Acid Reaction: Menthol is reacted with glucuronic acid under controlled conditions to form mentholglucuronic acid.

Formation of Ammonium Salt: The mentholglucuronic acid is then treated with ammonium hydroxide to form the ammonium salt.

Industrial production methods for this compound are not widely documented, but the general approach involves similar steps with optimization for large-scale synthesis.

Chemical Reactions Analysis

Mentholglucuronic acid ammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mentholglucuronic acid ammonium salt has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of certain biochemical products.

Mechanism of Action

The mechanism of action of mentholglucuronic acid ammonium salt involves its interaction with specific molecular targets and pathways. The compound primarily activates cold-sensitive TRPM8 receptors in the skin, causing a feeling of coolness. This is due to the inhibition of calcium ion currents in neuronal membranes. Additionally, it may exhibit analgesic properties through kappa-opioid receptor agonism .

Comparison with Similar Compounds

Mentholglucuronic acid ammonium salt can be compared with other similar compounds such as:

Menthol: A naturally occurring compound with similar cooling properties.

Glucuronic Acid Derivatives: Compounds like glucuronic acid itself and its various derivatives.

Ammonium Salts: Other ammonium salts with different organic acids.

This compound is unique due to its combined properties of menthol and glucuronic acid, making it useful in specific biochemical applications.

Biological Activity

Mentholglucuronic acid ammonium salt is a derivative of menthol, a compound known for its cooling and soothing properties, combined with glucuronic acid, which plays a significant role in detoxification processes in the body. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is formed through the conjugation of menthol with glucuronic acid. This modification enhances its solubility and bioavailability. The glucuronidation process is crucial for the metabolism of many drugs and xenobiotics, facilitating their excretion from the body.

1. Antioxidant Activity

Research indicates that menthol derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in menthol contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells. This property is essential for protecting cellular structures from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

Menthol itself is known for its anti-inflammatory properties, which may be enhanced when conjugated with glucuronic acid. Studies suggest that menthol can inhibit pro-inflammatory cytokines, thereby alleviating symptoms in conditions such as arthritis and other inflammatory disorders.

3. Hepatoprotective Effects

Glucuronidation is a key mechanism in the detoxification of harmful substances in the liver. This compound may enhance liver function by promoting the excretion of toxins and reducing liver damage induced by oxidative stress.

Metabolic Pathways

The metabolic pathway of mentholglucuronic acid involves several key enzymes:

- UDP-glucuronosyltransferases (UGTs) : These enzymes catalyze the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds, facilitating their elimination.

- Phase II Metabolism : The conjugation with glucuronic acid represents a phase II metabolic reaction, crucial for increasing water solubility and promoting renal excretion.

Case Studies and Research Findings

Several studies have investigated the biological activity of menthol derivatives:

- Study on Antioxidant Activity : A study demonstrated that menthol significantly reduced lipid peroxidation in vitro, suggesting its potential role as an antioxidant agent in preventing cellular damage .

- Anti-inflammatory Research : In animal models, menthol was shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6, indicating its effectiveness in reducing inflammation .

- Hepatoprotective Study : Research highlighted that glucuronidated forms of compounds exhibit reduced hepatotoxicity compared to their non-conjugated forms, supporting the protective role of mentholglucuronic acid against liver injury .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C16H31NO7 |

|---|---|

Molecular Weight |

349.42 g/mol |

IUPAC Name |

azane;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3/t8?,9?,10?,11-,12-,13+,14-,16?;/m0./s1 |

InChI Key |

LBWTYLXUITZRIT-KFQBTMNMSA-N |

Isomeric SMILES |

CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C.N |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.